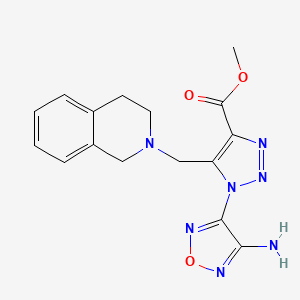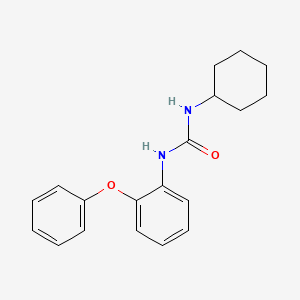
N-cyclohexyl-N'-(2-phenoxyphenyl)urea
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-phenoxyphenyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. It is used to enhance the growth and quality of fruits, vegetables, and ornamental plants. CPPU is known to stimulate cell division and elongation, increase fruit size, improve fruit quality, and delay fruit ripening.
Wirkmechanismus
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It stimulates cell division and elongation, leading to increased plant growth and development. CPPU also enhances fruit set and reduces fruit drop, resulting in higher yields and better quality fruits.
Biochemical and Physiological Effects:
CPPU affects various physiological and biochemical processes in plants. It increases the activity of enzymes involved in cell division and elongation, leading to increased plant growth. CPPU also affects the levels of plant hormones, including auxins, gibberellins, and abscisic acid, which regulate various aspects of plant growth and development. Additionally, CPPU increases the accumulation of carbohydrates and proteins in plants, which contribute to improved fruit quality.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU is a useful tool for studying plant growth and development in the laboratory. It can be used to manipulate plant growth and development, and to study the effects of plant hormones on various physiological and biochemical processes. However, CPPU has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural plant hormones. Additionally, CPPU may have different effects on different plant species, making it difficult to generalize its effects.
Zukünftige Richtungen
There are several future directions for research on CPPU. One area of research is to study the effects of CPPU on different plant species and under different environmental conditions. Another area of research is to investigate the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, the potential use of CPPU in biotechnology applications, such as the production of biofuels and pharmaceuticals, is an area of interest. Overall, CPPU is a versatile and useful tool for studying plant growth and development, and there is still much to be learned about its effects and potential applications.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its effects on plant growth and development. It is commonly used in the production of fruits, vegetables, and ornamental plants. CPPU is known to increase fruit size, improve fruit quality, and delay fruit ripening. It is also used to enhance the growth and quality of cut flowers and potted plants.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGCXFSLJNGPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



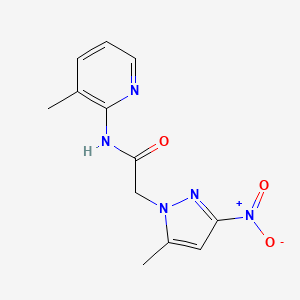
![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)
![1-phenyl-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3605712.png)
![5-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B3605720.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3605728.png)
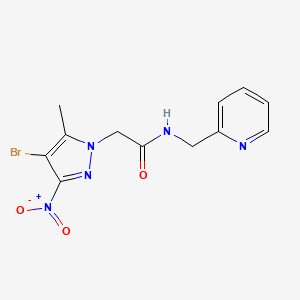
![N-isopropyl-2-(4-isopropylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3605750.png)
![N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)
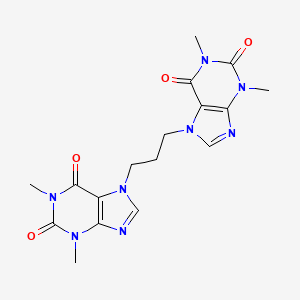
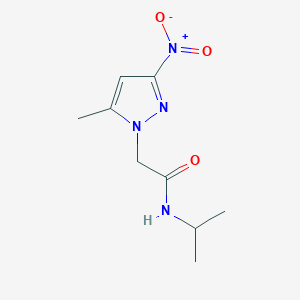
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3605781.png)
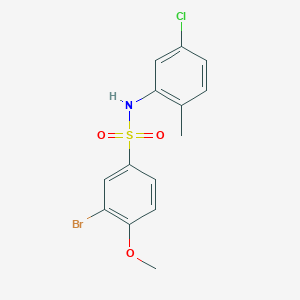
![5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide](/img/structure/B3605794.png)
